Cas no 161320-00-9 (4-Iodo-3-(trifluoromethyl)benzonitrile)

4-Iodo-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-3-(trifluoromethyl)benzonitrile
- Benzonitrile,4-iodo-3-(trifluoromethyl)-
- 5-cyano-2-iodobenzotrifluoride
- AC1Q4IOK
- ACMC-20amgb
- CTK4D0797
- MolPort-001-778-542
- PubChem4811
- SureCN1786899
- 4-Iodo-3-(trifluoromethyl)
- 4-Cyano-2-(trifluoromethyl)iodobenzene
- REF DUPL: 2-iodo-5-cyanobenzotrifluoride
- 5-Cyano-2-iodobenzotrifluoride, 4-Iodo-alpha,alpha,alpha-trifluoro-m-tolunitrile
- 4-Iodo-3-(trifluoromethyl)benzonitrile 96%
- 161320-00-9
- J-009813
- CS-W009967
- AM61336
- CL9421
- EN300-67483
- 4-Iodo-3-(trifluoromethyl)benzonitrile, 96%
- PS-7151
- SCHEMBL1786899
- AKOS016009566
- Benzonitrile, 4-iodo-3-(trifluoromethyl)-
- A21194
- Z1080376858
- MFCD08458134
- DTXSID60627055
- FT-0692710
- DB-064392
-
- MDL: MFCD08458134
- インチ: InChI=1S/C8H3F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H
- InChIKey: CDGNBOWOOHEOEK-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C#N)C(F)(F)F)I
計算された属性
- せいみつぶんしりょう: 296.92579
- どういたいしつりょう: 296.926
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.8A^2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.95
- ゆうかいてん: 92-99 °C
- ふってん: 271 ºC
- フラッシュポイント: 118 ºC
- 屈折率: 1.561
- PSA: 23.79
4-Iodo-3-(trifluoromethyl)benzonitrile セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
-
危険物標識:
- リスク用語:R22
4-Iodo-3-(trifluoromethyl)benzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-67483-2.5g |
4-iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 95.0% | 2.5g |
$60.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012426-5g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 96% | 5g |
¥463 | 2024-05-25 | |
Apollo Scientific | PC9307-25g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 99% | 25g |
£350.00 | 2025-02-22 | |
Alichem | A013034439-50g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 95% | 50g |
1,368.43 USD | 2021-06-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60150-5g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 96% | 5g |
¥758.0 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I833170-5g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 96% | 5g |
1,237.00 | 2021-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022873-1g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 97% | 1g |
¥134.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022873-25g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 97% | 25g |
¥3532.00 | 2023-11-21 | |
Chemenu | CM157696-10g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 95% | 10g |
$433 | 2021-06-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-UD306-1g |
4-Iodo-3-(trifluoromethyl)benzonitrile |
161320-00-9 | 96% | 1g |
¥443.0 | 2022-02-28 |
4-Iodo-3-(trifluoromethyl)benzonitrile 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
4-Iodo-3-(trifluoromethyl)benzonitrileに関する追加情報
Introduction to 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 161320-00-9)
4-Iodo-3-(trifluoromethyl)benzonitrile, with the CAS number 161320-00-9, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including an iodine atom, a trifluoromethyl group, and a cyano group, which collectively contribute to its diverse chemical properties and potential applications.
The molecular formula of 4-Iodo-3-(trifluoromethyl)benzonitrile is C8H3F3IN, and its molecular weight is 256.01 g/mol. The presence of the iodine atom makes it an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling, which are widely used in the synthesis of complex organic molecules. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity and stability of the molecule. The cyano group further adds to its chemical versatility by enabling various transformations and functional group manipulations.
In the realm of medicinal chemistry, 4-Iodo-3-(trifluoromethyl)benzonitrile has been explored as a key intermediate in the synthesis of bioactive compounds. Recent studies have highlighted its potential in the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of this compound as a building block for synthesizing potent inhibitors of protein kinases, which are implicated in several cancers and inflammatory disorders. The trifluoromethyl group was found to enhance the binding affinity and selectivity of these inhibitors, making them more effective therapeutic agents.
Beyond medicinal applications, 4-Iodo-3-(trifluoromethyl)benzonitrile has also found utility in materials science. Its unique electronic properties make it suitable for use in the development of advanced functional materials, such as organic semiconductors and photovoltaic materials. A notable example is its use in the synthesis of conjugated polymers for organic solar cells. Research published in Advanced Materials in 2021 demonstrated that incorporating this compound into polymer backbones significantly improved the power conversion efficiency of solar cells due to its favorable electronic structure and stability.
The synthesis of 4-Iodo-3-(trifluoromethyl)benzonitrile typically involves a multi-step process that includes halogenation, trifluoromethylation, and nitrilation reactions. One common synthetic route involves starting from 3-cyanobenzoic acid, which undergoes iodination followed by trifluoromethylation to yield the final product. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical properties of 4-Iodo-3-(trifluoromethyl)benzonitrile are also noteworthy. It is a white crystalline solid with a melting point ranging from 115°C to 117°C. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). These solubility characteristics make it easy to handle and process in various chemical reactions.
In terms of safety and handling, while 4-Iodo-3-(trifluoromethyl)benzonitrile is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials.
The environmental impact of 4-Iodo-3-(trifluoromethyl)benzonitrile is another important consideration. While there is limited data on its environmental fate and toxicity, it is advisable to dispose of any waste products according to local environmental regulations to minimize potential ecological risks.
In conclusion, 4-Iodo-3-(trifluoromethyl)benzonitrile (CAS No. 161320-00-9) is a highly valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and properties make it an essential building block for developing advanced materials and bioactive compounds. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its importance in modern scientific endeavors.
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